molecular formula C24H25N3O3S B3298379 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 897462-66-7

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B3298379
CAS No.: 897462-66-7
M. Wt: 435.5 g/mol
InChI Key: OXKWBNBIDUNERJ-UHFFFAOYSA-N
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Description

2-[6-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide ( 897462-66-7) is a high-purity synthetic compound of significant interest in medicinal chemistry and drug discovery research. This acetamide derivative belongs to the imidazo[2,1-b][1,3]thiazole class of heterocyclic compounds, which scientific literature indicates demonstrate a broad spectrum of biological activities, including investigated antiviral , antibacterial , and immunomodulatory properties . The molecular structure incorporates a planar imidazothiazole ring system linked to 4-ethoxyphenyl and 2-methoxyphenethyl groups, which may influence its potential interaction with biological targets through π-π stacking and hydrogen bonding, as observed in structurally related compounds . With a molecular formula of C24H25N3O3S and a molecular weight of 435.5386 g/mol , this reagent is presented as a valuable chemical tool for pharmaceutical researchers exploring structure-activity relationships in heterocyclic chemistry, developing novel enzyme inhibitors, or investigating new mechanisms for therapeutic intervention. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-3-30-20-10-8-17(9-11-20)21-15-27-19(16-31-24(27)26-21)14-23(28)25-13-12-18-6-4-5-7-22(18)29-2/h4-11,15-16H,3,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKWBNBIDUNERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Compared to other imidazo[2,1-b][1,3]thiazole derivatives, 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. Similar compounds include:

These compounds share the imidazo[2,1-b][1,3]thiazole core but differ in their substituents, leading to variations in their biological activities and applications.

Biological Activity

Overview

The compound 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a member of the imidazo[2,1-b][1,3]thiazole derivatives, which are recognized for their diverse biological activities. These compounds often exhibit properties such as anticancer, antifungal, antibacterial, and anti-inflammatory effects. The unique structural features of this compound contribute significantly to its biological efficacy.

Structural Characteristics

The compound's structure includes an imidazo[2,1-b][1,3]thiazole core with specific substituents that enhance its biological activity. Below is a summary of its key structural components:

ComponentDescription
Imidazo[2,1-b][1,3]thiazoleCore structure known for diverse activities
Ethoxyphenyl groupEnhances lipophilicity and receptor binding
Methoxyphenyl ethyl acetamideModulates biological interactions

The mechanism of action for this compound is primarily associated with its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in critical biological pathways. For instance:

  • Anticancer Activity : The compound may inhibit enzymes associated with cell proliferation, leading to reduced tumor growth.
  • Acetylcholinesterase Inhibition : Recent studies have demonstrated that related imidazo[2,1-b][1,3]thiazole derivatives show significant acetylcholinesterase (AChE) inhibitory activity, which could be relevant for neuroprotective applications .

Anticancer Properties

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives possess notable anticancer properties. For example:

  • In vitro Studies : Several derivatives have been tested against various cancer cell lines, showing IC50 values in the micromolar range.
  • Mechanistic Insights : The compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Activity : Imidazo[2,1-b][1,3]thiazole derivatives have shown effectiveness against a range of bacterial strains.
  • Antifungal Properties : Some studies report antifungal activity against pathogenic fungi.

Case Studies

Recent studies highlight the biological activity of similar compounds:

  • Study on AChE Inhibition :
    • A derivative similar to the target compound exhibited an AChE inhibition rate of 69.92% with an IC50 value of 0.0245 mg/mL . This suggests potential applications in treating neurodegenerative diseases.
  • Anticancer Evaluation :
    • A related imidazo[2,1-b][1,3]thiazole compound demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM .

Comparative Analysis with Similar Compounds

The following table compares the biological activities of selected imidazo[2,1-b][1,3]thiazole derivatives:

Compound NameAnticancer Activity (IC50 µM)AChE Inhibition (%)
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamideTBDTBD
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide1065
2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid arylidenehydrazides870

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for this compound?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization, coupling, and acetylation. Key steps include:

  • Cyclization of imidazo[2,1-b][1,3]thiazole core : Use of acetic anhydride or acetyl chloride under reflux conditions (70–90°C) in solvents like DMF or acetonitrile .
  • Coupling with substituted phenyl groups : Catalysts such as triethylamine or Cu(I) salts enhance yield, while controlled pH (7–9) prevents side reactions .
  • Final acetylation : Requires stoichiometric control of 2-(2-methoxyphenyl)ethylamine in dichloromethane at room temperature .
    Critical Conditions : Temperature stability (±2°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential for >80% yield .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, the ethoxyphenyl group shows characteristic peaks at δ 1.35–1.45 ppm (CH₃) and δ 4.05–4.15 ppm (OCH₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 506.18) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in analogous imidazo-thiazole structures .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from assay variability or off-target effects. Strategies include:

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., acetylcholinesterase) with cell-based viability assays (e.g., MTT in cancer lines) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 µM) to validate potency thresholds .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity to suspected targets .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. For example, docking into kinase domains (e.g., EGFR) identifies key hydrogen bonds with methoxy and ethoxy groups .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating RMSD fluctuations (<2 Å) .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .

Advanced: How can low yields in specific synthesis steps be addressed?

Methodological Answer:
Low yields often stem from competing side reactions or poor solubility:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves imidazo-thiazole cyclization efficiency by 20–30% .
  • Solvent Optimization : Switch from DMF to DMSO for better solubility of aromatic intermediates .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps, monitoring progress via TLC (Rf = 0.3–0.5) .

Basic: What are the initial biological screening approaches for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) at 10 µM, using donepezil or celecoxib as positive controls .
  • Antimicrobial Screening : Agar diffusion assays against Candida albicans or Staphylococcus aureus with zone-of-inhibition measurements .
  • Cytotoxicity Profiling : Use HepG2 or MCF-7 cell lines, calculating IC₅₀ via nonlinear regression of dose-response data .

Advanced: How is metabolic stability assessed in preclinical studies?

Methodological Answer:

  • Liver Microsomal Assays : Incubate compound (1 µM) with human/rat liver microsomes and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
  • Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hours) quantifies free vs. bound fractions, with >90% binding suggesting limited bioavailability .

Advanced: What experimental designs elucidate receptor-binding mechanisms?

Methodological Answer:

  • Radioligand Displacement Assays : Use [³H]-labeled antagonists (e.g., [³H]-atropine for muscarinic receptors) to calculate Ki values .
  • Mutagenesis Studies : Introduce point mutations (e.g., Tyr→Phe in binding pockets) via site-directed mutagenesis to identify critical residues .
  • Cryo-EM or X-ray Crystallography : Resolve ligand-receptor complexes at <3 Å resolution to map interaction hotspots .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

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